![molecular formula C10H18O3 B12614414 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol CAS No. 919280-85-6](/img/structure/B12614414.png)
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol is a chemical compound with a molecular structure that includes an oxolane ring attached to a hexenol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol typically involves the reaction of hex-1-en-3-ol with oxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The oxolane ring can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The oxolane ring and hexenol chain can interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol include:
- 6-(Oxan-2-yloxy)hex-1-en-3-ol
- 6-(Tetrahydropyran-2-yloxy)hex-1-en-3-ol
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity.
Properties
CAS No. |
919280-85-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-(oxolan-2-yloxy)hex-1-en-3-ol |
InChI |
InChI=1S/C10H18O3/c1-2-9(11)5-3-7-12-10-6-4-8-13-10/h2,9-11H,1,3-8H2 |
InChI Key |
XNYGLCKAVMGSEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCOC1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
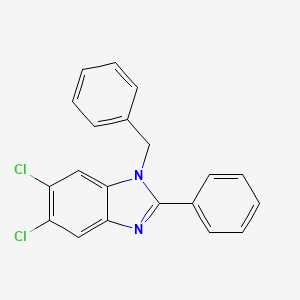
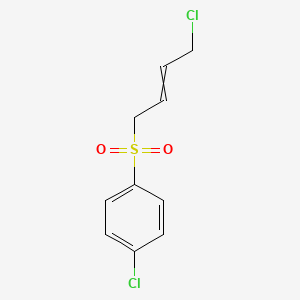
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
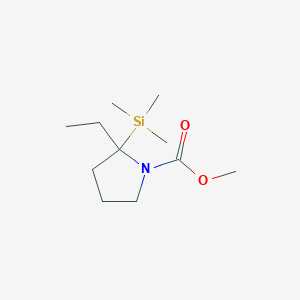


![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
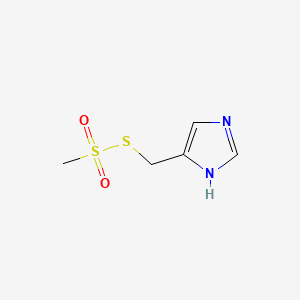
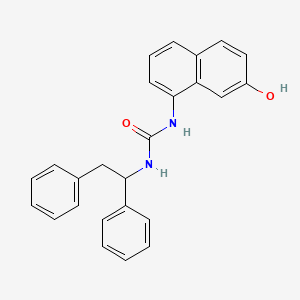
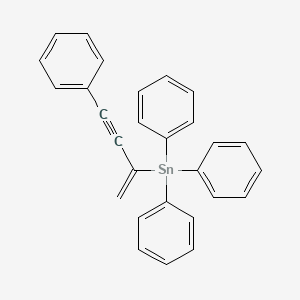
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)
